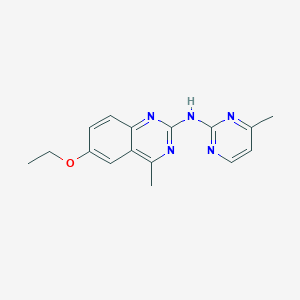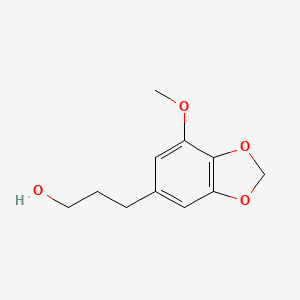![molecular formula C13H15NO3 B11034450 N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide](/img/structure/B11034450.png)
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide, with the chemical formula C15H23NO5, is a compound that belongs to the class of acetamides. Its molecular weight is approximately 297.35 g/mol . This compound features a phenethylamine backbone with two methoxy groups (CH3O-) attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide involves several steps. One common approach is through the reaction of 2,5-dimethoxybenzaldehyde with ethylamine, followed by acetylation of the resulting amine with acetic anhydride. The final step involves deprotection of the acetyl group to yield the desired compound .
Industrial Production: While industrial-scale production methods for this specific compound are not widely documented, it is typically synthesized in research laboratories for scientific investigations.
Análisis De Reacciones Químicas
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The amide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Pharmacophore Design: It serves as a starting point for designing new drugs due to its structural features.
Pharmacological Studies: Scientists investigate its potential pharmacological activities, such as receptor binding and enzyme inhibition.
Neurochemistry: The compound’s phenethylamine structure may be relevant to neurotransmitter systems.
Fine Chemicals: N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide may find applications in fine chemical synthesis.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
While N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide is unique in its structure, related compounds include:
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide:
These compounds share some structural similarities but exhibit distinct properties and applications.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
N-[1-(2,5-dimethoxyphenyl)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C13H15NO3/c1-5-13(15)14-9(2)11-8-10(16-3)6-7-12(11)17-4/h1,6-9H,2-4H3,(H,14,15) |
Clave InChI |
DRVPWRGNBGOKDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034371.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenyl-2-phenylsulfanylacetate](/img/structure/B11034379.png)
![N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide](/img/structure/B11034387.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11034394.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11034399.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11034408.png)
![2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11034411.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11034419.png)

![6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11034431.png)
![(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B11034435.png)
![4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine](/img/structure/B11034458.png)

![6-methoxy-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11034472.png)
